molecular formula C70H92IN17O14 B10774430 [125I]cetrorelix

[125I]cetrorelix

Cat. No.: B10774430
M. Wt: 1520.5 g/mol
InChI Key: MVDPNTCYCFVFOX-SZENRQNHSA-N
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Description

[125I]cetrorelix is a radiolabeled derivative of cetrorelix, a synthetic decapeptide that acts as a gonadotropin-releasing hormone antagonist. Cetrorelix is primarily used in assisted reproductive technology to prevent premature ovulation by inhibiting the release of luteinizing hormone and follicle-stimulating hormone . The radiolabeling with iodine-125 allows for the tracking and imaging of the compound in biological systems, making it useful in various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cetrorelix involves solid-phase peptide synthesis techniques. The process typically starts with Fmoc-Linker-MBHA-Resin as the starting material. Amino acids with Fmoc-protecting groups are sequentially added using condensing agents like HBTU/HOBT or DIC/HOBT . After the peptide chain is assembled, acetylation is performed, followed by deprotection and cleavage from the resin. The crude peptide is then purified using chromatographic techniques such as C18 or C8 columns .

Industrial Production Methods

Industrial production of cetrorelix follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale chromatographic systems ensures high yield and purity. The final product is often lyophilized to obtain cetrorelix acetate or trifluoroacetate .

Chemical Reactions Analysis

Types of Reactions

Cetrorelix undergoes various chemical reactions, including:

    Oxidation: Cetrorelix is relatively stable under oxidative conditions but can undergo mild oxidation.

    Reduction: Reduction reactions are not commonly associated with cetrorelix due to its peptide nature.

    Substitution: The peptide can undergo substitution reactions, particularly at the amino acid side chains.

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically modified peptides with altered biological activity. For example, oxidation may lead to the formation of sulfoxides or sulfones if methionine residues are present .

Scientific Research Applications

[125I]cetrorelix has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Ganirelix: Another gonadotropin-releasing hormone antagonist used in assisted reproductive technology.

    Degarelix: Used in the treatment of hormone-sensitive prostate cancer.

    Abarelix: Also used for prostate cancer treatment.

Uniqueness

[125I]cetrorelix is unique due to its radiolabeling with iodine-125, which allows for imaging and tracking in biological systems. This feature is not present in other similar compounds like ganirelix or degarelix .

Properties

Molecular Formula

C70H92IN17O14

Molecular Weight

1520.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-(125I)iodanylphenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C70H92IN17O14/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+/m1/s1/i71-2

InChI Key

MVDPNTCYCFVFOX-SZENRQNHSA-N

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)[125I])NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)I)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C

Origin of Product

United States

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